molecular formula C23H18N4O4 B11708965 N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide

N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide

Cat. No.: B11708965
M. Wt: 414.4 g/mol
InChI Key: BVZSPCSHPWPXPV-UHFFFAOYSA-N
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Description

N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide: is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its intricate structure, which includes an indole core, an anilino group, and a hydroxybenzamide moiety. It has garnered interest due to its potential biological activities, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of N-(naphthalen-1-ylcarbonyl)glycine with 2-(3-methoxyphenoxy)aniline. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but may include the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology: Biologically, it has shown promise in inhibiting certain cellular processes, making it a candidate for further research in cell biology and biochemistry.

Medicine: In medicinal research, N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide is being explored for its potential anticancer properties. It has been found to inhibit the proliferation of cancer cells by targeting specific proteins involved in cell division .

Industry: While its industrial applications are still under investigation, the compound’s potential in pharmaceuticals could lead to its use in drug development and production.

Mechanism of Action

The mechanism of action for N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide involves its interaction with molecular targets such as proliferating cell nuclear antigen (PCNA). By inhibiting PCNA, the compound disrupts DNA replication and repair processes in cancer cells, leading to cell cycle arrest and apoptosis . This selective targeting helps minimize damage to healthy cells.

Comparison with Similar Compounds

  • N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-N-(3-nitrophenyl)oxamide
  • N-(1-Anilino-1-oxo-2-propanyl)benzamide

Uniqueness: What sets N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide apart is its specific interaction with PCNA and its potential to selectively target cancer cells without affecting normal cells. This selectivity is crucial for developing effective and safe anticancer therapies .

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

N-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-2-hydroxybenzamide

InChI

InChI=1S/C23H18N4O4/c28-19-13-7-5-11-17(19)22(30)26-25-21-16-10-4-6-12-18(16)27(23(21)31)14-20(29)24-15-8-2-1-3-9-15/h1-13,28,31H,14H2,(H,24,29)

InChI Key

BVZSPCSHPWPXPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4O

Origin of Product

United States

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